molecular formula C16H10F3N3OS B3020415 N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 392244-58-5

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B3020415
CAS No.: 392244-58-5
M. Wt: 349.33
InChI Key: VZRSWXSTSYEMGN-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a thiadiazole-derived benzamide compound characterized by a 1,3,4-thiadiazole core substituted with a phenyl group at position 5 and a 3-(trifluoromethyl)benzamide moiety at position 2. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a critical pharmacophore in medicinal chemistry for improving binding affinity and bioavailability .

Properties

IUPAC Name

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3OS/c17-16(18,19)12-8-4-7-11(9-12)13(23)20-15-22-21-14(24-15)10-5-2-1-3-6-10/h1-9H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRSWXSTSYEMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a thiadiazole ring, which is known for its biological activity. The trifluoromethyl group enhances lipophilicity and biological potency. Its chemical formula is C12H9F3N3SC_{12}H_{9F_3N_3S} with a molecular weight of 303.28 g/mol.

Anticonvulsant Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit anticonvulsant properties. In studies using the maximal electroshock seizure (MES) model, compounds similar to this structure have shown significant protection against seizures. For instance, certain thiadiazole derivatives demonstrated maximum protection rates of up to 90% at doses of 100 mg/kg .

Table 1: Anticonvulsant Activity of Thiadiazole Derivatives

CompoundMaximum Protection (%)Dose (mg/kg)ED50 (mg/kg)
Compound A9010033
Compound B7010066
This compoundTBDTBDTBD

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that thiadiazole derivatives can induce apoptosis in various cancer cell lines such as HeLa and MCF-7. For example, a related derivative demonstrated an IC50 value of 0.37 µM against HeLa cells, indicating potent cytotoxic activity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound CHeLa0.37
Compound DMCF-70.73
This compoundTBD

The mechanisms underlying the biological activity of this compound may involve:

  • Inhibition of Enzymatic Pathways : Thiadiazole derivatives often act by inhibiting key enzymes involved in cellular proliferation and survival.
  • Induction of Apoptosis : Evidence from flow cytometry studies indicates that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and modulating p53 expression levels .
  • Neuroprotective Effects : The anticonvulsant effects suggest a neuroprotective role, potentially by modulating neurotransmitter systems or ion channels.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives:

  • Study on Anticonvulsant Activity : A series of compounds were synthesized and evaluated using MES and pentylenetetrazole models. The most active compounds showed significant anticonvulsant effects with minimal neurotoxicity .
  • Anticancer Evaluation : In a study focused on sorafenib analogs, certain thiadiazole derivatives exhibited superior cytotoxicity compared to established chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For example, derivatives of benzothiazole bearing a 1,3,4-thiadiazole moiety have shown strong antibacterial and antiviral activities. In specific studies, compounds similar to N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide demonstrated effectiveness against pathogens such as Xanthomonas oryzae and Ralstonia solanacearum, with inhibition rates reaching up to 71.6% at concentrations of 100 µg/mL .

Anticancer Potential
Thiadiazole derivatives are also being investigated for their anticancer effects. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Agricultural Applications

Pesticidal Properties
The compound has been evaluated for its potential as a pesticide. Its structural features allow it to interact with specific biological targets in pests, leading to effective pest control strategies without harming beneficial organisms . The antiviral activity against plant viruses like tobacco mosaic virus (TMV) indicates its potential utility in agricultural biotechnology as a protective agent for crops .

Material Science

Synthesis of Advanced Materials
this compound can serve as a building block for synthesizing advanced materials with unique properties. Its ability to form stable complexes with metals opens avenues for developing new catalysts and sensors.

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line Inhibition Rate (%) Concentration (µg/mL)
AntibacterialXanthomonas oryzae52.4100
AntibacterialRalstonia solanacearum71.6100
AntiviralTobacco Mosaic Virus (TMV)79.5 (protective)100
AntiviralTobacco Mosaic Virus (TMV)88.3 (inactivation)100

Case Studies

Case Study 1: Antiviral Efficacy
A study evaluated various thiadiazole derivatives for their antiviral efficacy against TMV. The results indicated that certain derivatives exhibited superior protective and inactivation activities compared to traditional antiviral agents like ningnanmycin . This highlights the potential of thiadiazole compounds in developing new antiviral therapies.

Case Study 2: Antibacterial Properties
Another research focused on the antibacterial properties of thiadiazole derivatives against Xanthomonas oryzae. The findings suggested that modifications to the thiadiazole structure could enhance antibacterial activity, paving the way for new agricultural fungicides .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s activity is influenced by substituents on the thiadiazole ring and benzamide moiety. Key analogs and their modifications are summarized below:

Table 1: Structural Comparison of Thiadiazole-Benzamide Derivatives
Compound Name Thiadiazole Substituent Benzamide Substituent Key Features Reference
Target Compound 5-phenyl 3-(trifluoromethyl) -CF₃ enhances lipophilicity
Compound 6 () 5-isoxazol-5-yl-3-phenyl Benzamide Isoxazole substitution; lower molecular weight (348 g/mol)
Compound 8a () 5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl Benzamide Acetyl and methyl groups; higher molecular weight (414 g/mol)
Compound 3d () 5-(3-hydroxyquinoxalin-2-yl) 3,5-bis(trifluoromethyl) Dual -CF₃ groups; molecular ion at m/z 486.5
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[prop-2-enyl-sulfamoyl]benzamide () 5-ethyl 3-(propenyl-sulfamoyl) Sulfamoyl group; CAS 756838-18-3
Thiadiazole-chalcone hybrids () 5-(3,4-dihydroxyphenyl) Chalcone-linked benzamide Chalcone pharmacophore; IC₅₀ = 6.92–16.35 μM (HL-60 cells)
Key Observations:
  • Trifluoromethyl vs. Other Groups : The -CF₃ group in the target compound may improve metabolic stability compared to acetyl (8a) or sulfamoyl () substituents, which are prone to hydrolysis .
  • Thiadiazole-Chalcone Hybrids: Derivatives with chalcone moieties () exhibit potent cytotoxicity but lack selectivity for cancer cells over normal cells (e.g., MRC-5 lung cells) .
Table 2: Pharmacological Profiles of Selected Analogs
Compound Biological Activity Mechanism/Findings Reference
Target Compound Not explicitly reported Inferred kinase/DNA interaction potential from structural analogs
Thiadiazole-chalcone hybrids (5a, 5f, 5h) Anticancer (HeLa, HL-60) - IC₅₀ = 9.12–16.35 μM
- Induces G2/M arrest, caspase-dependent apoptosis
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () Dual Abl/Src kinase inhibition Anticancer activity against MDA-MB-231, PC3, U87 cell lines
Nitazoxanide derivative () Antiparasitic Inhibits PFOR enzyme via amide anion interaction
Compound 3a-3j () Anticonvulsant Reduces seizure activity in animal models
Key Observations:
  • Anticancer Activity : Thiadiazole-chalcone hybrids () show stronger cytotoxicity (IC₅₀ < 20 μM) than benzamide derivatives with acetyl or sulfamoyl groups, suggesting the chalcone moiety is critical for potency .
  • Kinase Inhibition : The target compound’s trifluoromethyl group may mimic hydrophobic interactions seen in dual Abl/Src inhibitors (), though direct evidence is needed .

Q & A

Basic Research Questions

Q. What are common synthetic routes for N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via coupling reactions between 5-phenyl-1,3,4-thiadiazol-2-amine and 3-(trifluoromethyl)benzoyl chloride. Key steps include:

  • Reagent selection : Use of POCl₃ as a cyclizing agent for thiadiazole ring formation under reflux (90°C, 3 hours) .
  • Solvent systems : Polar aprotic solvents like DMF or pyridine are preferred for acyl chloride coupling .
  • Purification : Recrystallization from ethanol or DMSO/water mixtures (2:1 ratio) yields high-purity crystals .
    • Optimization : Temperature control (room temperature vs. reflux) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical to minimize side products .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Spectroscopy :

  • IR : Confirms amide C=O stretch (~1650 cm⁻¹) and thiadiazole C-S-C vibrations (~680 cm⁻¹) .
  • NMR : ¹H NMR shows phenyl protons (δ 7.2–8.1 ppm) and trifluoromethyl singlet (δ -60 ppm in ¹⁹F NMR) .
  • MS : Molecular ion peaks [M+H]⁺ align with theoretical molecular weights (e.g., ~351 Da) .
    • Crystallography : Single-crystal X-ray diffraction reveals planar thiadiazole-benzamide conjugation and intermolecular hydrogen bonds (N–H⋯N/O) stabilizing the lattice .

Q. How is the compound evaluated for preliminary biological activity?

  • Assays :

  • Anticancer : MTT assays against cancer cell lines (e.g., MDA-MB-231, PC3) with IC₅₀ values calculated from dose-response curves .
  • Antifungal : Agar dilution methods to determine minimum inhibitory concentrations (MICs) against Candida spp. .
    • Controls : Positive controls (e.g., doxorubicin for anticancer, fluconazole for antifungal) and solvent blanks ensure assay validity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Case Studies :

  • Phenyl vs. heteroaryl substitutions : Replacement of the 5-phenyl group with furan or thiophene (e.g., compounds 7c–7f in ) reduces anticancer potency (IC₅₀ increases from 12 μM to >50 μM).
  • Trifluoromethyl positioning : Meta-substitution (3-CF₃) enhances activity compared to para-substitution due to improved hydrophobic interactions with kinase active sites .
    • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like tyrosine kinases .

Q. What contradictions exist in reported biological data, and how can they be resolved?

  • Contradictions :

  • Cytotoxicity variability : Some studies report IC₅₀ values <10 μM (e.g., ), while others show weaker activity (>20 μM) due to differences in cell line sensitivity (e.g., glioblastoma vs. breast cancer) .
  • Mechanistic ambiguity : While attributes activity to kinase inhibition, suggests apoptosis via mitochondrial pathways.
    • Resolution :
  • Multi-omics profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify primary vs. secondary targets.
  • Kinase inhibition assays : Directly measure inhibition of Abl/Src kinases using recombinant proteins .

Q. How can crystallographic data guide structure-based optimization?

  • Key Findings :

  • Hydrogen bonding : The amide N–H forms a critical hydrogen bond with Asp 381 in Abl kinase (PDB: 2G2F), as observed in analogous thiadiazole-benzamide derivatives .
  • Packing interactions : π-Stacking of the phenyl and trifluoromethyl groups with Phe 382 and Leu 298 enhances binding stability .
    • Design Strategies :
  • Introduce electron-withdrawing groups (e.g., nitro, cyano) to strengthen π-interactions.
  • Modify the thiadiazole core to improve solubility (e.g., sulfonamide derivatives) without disrupting planarity .

Q. What computational methods are effective in predicting physicochemical properties and ADMET profiles?

  • Tools :

  • LogP prediction : Use SwissADME to estimate partition coefficients (~3.2), indicating moderate lipophilicity .
  • Metabolic stability : CYP450 inhibition assays (e.g., CYP3A4) paired with MetaSite software identify susceptible sites (e.g., thiadiazole S-oxidation) .
    • ADMET Optimization :
  • Reduce hepatotoxicity by replacing the trifluoromethyl group with a polar group (e.g., sulfone) to lower LogP .

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